2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one
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Overview
Description
. This compound is a derivative of cyclohexenone and is characterized by its unique structure, which includes a cyclohexenone ring substituted with a 3-oxo-1-butenyl group and three methyl groups.
Preparation Methods
The synthesis of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of 2,4,4-trimethylcyclohexanone with crotonaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols .
Scientific Research Applications
2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-3-(3-oxo-1-butenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity . These reactions enable the compound to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Properties
CAS No. |
29790-29-2 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6H,7-8H2,1-4H3/b6-5+ |
InChI Key |
OBHGOXFSRVNKBS-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |
Origin of Product |
United States |
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